![molecular formula C22H25ClN4OS B2391217 N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396876-59-7](/img/structure/B2391217.png)

N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

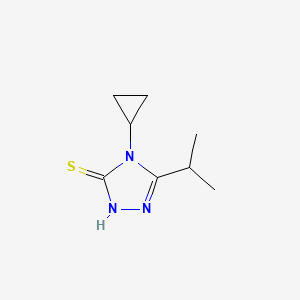

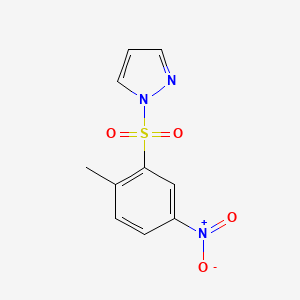

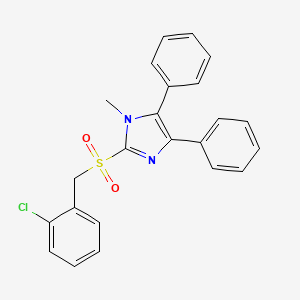

“N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide” is a chemical compound. It’s related to a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives that were synthesized and evaluated for affinity at σ1 and σ2 receptors .

Synthesis Analysis

The synthesis of these compounds involves various chemical reactions, and the influence of substitutions on the phenylacetamide aromatic ring on binding at both the σ1 and σ2 receptor has been examined through Hansch-type quantitative structure−activity relationship (QSAR) studies .Chemical Reactions Analysis

In general, all 3-substituted compounds, except for the OH group, had a higher affinity for both σ1 and σ2 receptors when compared with the corresponding 2- and 4-substituted analogues .Wissenschaftliche Forschungsanwendungen

Metabolic Stability Improvement

Research on analogs of benzothiazole acetamides, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, has been directed towards improving metabolic stability. These efforts have led to the development of derivatives with enhanced in vitro potency and in vivo efficacy, demonstrating the significance of modifying the benzothiazole ring to reduce metabolic deacetylation, thus potentially improving pharmacokinetic profiles for therapeutic applications (Stec et al., 2011).

Antitumor Activity

Derivatives bearing the benzothiazole moiety have been synthesized and evaluated for their antitumor activity. Research indicates that certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives display considerable anticancer activity against various cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies, highlighting the importance of heterocyclic rings and their substituents in mediating biological activity (Yurttaş et al., 2015).

Antimicrobial and Anticandidal Activities

The antimicrobial and anticandidal properties of benzothiazole acetamide derivatives have been investigated, showing effectiveness against various pathogenic bacteria and Candida species. Specifically, the presence of certain substituents on the benzothiazole ring significantly impacts the compounds' activity, suggesting their potential as novel antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antibacterial Agents

Novel series of N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications leading to these derivatives illustrate the chemical versatility of the benzothiazole acetamide scaffold in generating effective antibacterial compounds (Bhoi et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, demonstrating their potential in dye-sensitized solar cells (DSSCs) and as ligands in molecular docking studies. These findings suggest applications beyond pharmacology, including in materials science and renewable energy technologies (Mary et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4OS/c1-26(22-25-21-18(23)8-5-9-19(21)29-22)15-20(28)24-17-10-12-27(13-11-17)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQRTLXFSZQWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)

![methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2391136.png)

![2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2391138.png)

![3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2391143.png)

![1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2391146.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2391150.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)

![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)